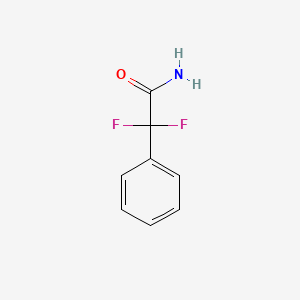

2,2-Difluoro-2-phenylacetamide

Description

2,2-Difluoro-2-phenylacetamide is a fluorinated organic compound that has garnered attention in synthetic and medicinal chemistry. Its structure, featuring a difluoromethyl group attached to a phenylacetamide backbone, makes it a valuable building block in the creation of more complex molecules. Research has particularly focused on its utility as a precursor in synthesizing various heterocyclic compounds.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO cymitquimica.com |

| Molecular Weight | 171.14 g/mol cymitquimica.com |

| Appearance | White Powder cymitquimica.com |

| CAS Number | 383-19-7 cymitquimica.com |

| Synonyms | Benzeneacetamide, alpha,alpha-difluoro- cymitquimica.com |

| Melting Point | 114-115°C chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASPDCZPPDUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296705 | |

| Record name | 2,2-difluoro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-19-7 | |

| Record name | 383-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-difluoro-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorophenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,2-Difluoro-2-phenylacetamide

A direct and fundamental method for the synthesis of this compound involves the amidation of 2,2-Difluoro-2-phenylacetyl chloride. The high reactivity of the acyl chloride functional group facilitates its reaction with ammonia (B1221849) or other aminating agents. smolecule.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, typically neutralized by a second equivalent of the amine or an added base, to yield the corresponding amide. This method is a classic example of nucleophilic acyl substitution and serves as a straightforward route to fluorinated amides like this compound. smolecule.com

The general transformation can be represented as: C₆H₅CF₂COCl + 2 NH₃ → C₆H₅CF₂CONH₂ + NH₄Cl

This approach is valuable for its simplicity and the ready availability of the starting acyl chloride, which can be synthesized from phenylacetic acid.

A more intricate and versatile approach utilizes N-Acyl-3,3-difluoro-2-oxoindoles as key intermediates. researchgate.netscielo.br These compounds, derived from the fluorination of N-acylisatins with reagents like diethylaminosulfur trifluoride (DAST), are susceptible to ring-opening reactions when treated with various nucleophiles. scielo.brscispace.comibict.br

When amines are used as nucleophiles, they attack the C-2 carbonyl carbon of the oxindole (B195798) ring, leading to the cleavage of the amide bond within the ring. This process results in the formation of 2-(2-N-acylphenyl)-2,2-difluoroacetamides. scielo.br This strategy allows for the introduction of diversity into the final product, depending on the nature of the acyl group on the indole (B1671886) nitrogen and the amine used for the ring-opening step. For instance, reacting an N-acetyl-3,3-difluoro-2-oxoindole with a primary amine yields a derivative of 2,2-difluoroacetamide. researchgate.netscielo.br

Key Features of the N-Acyl-3,3-difluoro-2-oxoindole Route:

| Feature | Description |

|---|---|

| Starting Material | N-acylisatins, which are readily prepared. |

| Key Intermediate | N-Acyl-3,3-difluoro-2-oxoindoles, formed via fluorination. scielo.br |

| Reaction Type | Nucleophilic ring-opening of the indole core. scispace.com |

| Products | A variety of 2-(2-amidoacyl)-2,2-difluoroacetamides. researchgate.net |

This methodology highlights the utility of fluorinated heterocyclic compounds as precursors for constructing complex acyclic fluorinated molecules.

Modern cross-coupling strategies provide a powerful means to construct the C-phenyl bond in this compound. A notable example is the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides. nih.govresearchgate.netnih.gov This method involves the coupling of a bromo-difluoro-acetamide derivative with an arylating agent, such as an aryl boronic acid, in the presence of a copper catalyst. nih.govresearchgate.net

The reaction is generally robust and tolerant of various functional groups on both the arylating agent and the acetamide (B32628). researchgate.netnih.gov Research has demonstrated that both electron-rich and electron-deficient aryl groups can be successfully introduced. nih.gov The reaction conditions typically involve a copper(II) salt like CuBr₂, a base (e.g., KF), and often a specific ligand to facilitate the catalytic cycle. nih.gov This approach is advantageous as it builds the core structure by forming a key carbon-carbon bond late in the synthesis. mdpi.com

Table of Model Reaction Conditions for Cu-Catalyzed Arylation:

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | 2-bromo-2,2-difluoroacetamide derivative | Provides the difluoroacetyl moiety. researchgate.net |

| Arylating Agent | Phenylboronic Acid | Source of the phenyl group. nih.gov |

| Catalyst | CuBr₂ | Facilitates the C-C bond formation. nih.gov |

| Base | KF, MgCl₂ | Activates the boronic acid and promotes the reaction. nih.gov |

| Ligand | L1 (specific to the reaction) | Stabilizes the copper catalyst and improves efficiency. nih.gov |

| Solvent | Hexafluoropropanol | Reaction medium. nih.gov |

This methodology offers an efficient route to a wide array of α-aryl-α,α-difluoroacetamides. nih.gov

Radical-based reactions offer an alternative pathway for synthesizing fluorinated compounds. The synthesis of 3,3-difluoro-2-oxindoles, which are precursors to 2,2-difluoro-phenylacetamide derivatives (as seen in section 2.1.2), can be achieved through visible-light photoredox intramolecular difluoroacetamidation. rsc.org This process starts from tertiary aryl bromodifluoroacetamides.

The proposed mechanism involves the generation of a radical anion through a single electron transfer (SET) from an excited photocatalyst (like fac-[Ir(ppy)₃]) to the bromodifluoroacetamide substrate. rsc.org This radical anion intermediate then undergoes a series of steps, including intramolecular addition to the arene and subsequent deprotonation and oxidation, to form the cyclized 3,3-difluoro-2-oxindole product. rsc.org While this method directly produces the oxindole, the underlying principle of generating a radical anion from a bromo-difluoro-acetamide is a key concept in radical-based syntheses in this chemical space.

The synthesis of isotopically labeled analogs of this compound is crucial for mechanistic studies and as tracers in metabolic research. A direct method for preparing deuterated versions is through the deuterodefluorination of a precursor with a higher degree of fluorination, such as 2,2,2-trifluoro-N-phenylacetamide. sioc-journal.cn

This transformation can achieve the selective displacement of a single fluorine atom with a deuterium (B1214612) atom. One reported method involves using a combination of DMAP-BD₃ (a deuterated borane (B79455) complex) as the deuterium source. sioc-journal.cn The reaction proceeds via a radical mechanism where a difluoromethyl radical is generated, which then abstracts a deuterium atom from the deuterated reagent. sioc-journal.cn Reaction conditions can be optimized to control the degree of deuteration, allowing for the synthesis of monodeuterated products like 2,2-difluoro-N-phenylacetamide-2-d. sioc-journal.cn

Optimized Conditions for Monodeuterodefluorination: | Reagent/Condition | Amount/Setting | | :--- | :--- | | Substrate | 2,2,2-trifluoro-N-phenylacetamide | 1.0 equiv. | | Deuterium Source | DMAP-BD₃ | 3.0 equiv. | | Radical Initiator | Di-tert-butyl hyponitrite (TBHN) | 50 mol% | | Catalyst | Thiophenol (PhSH) | 20 mol% | | Base | K₂HPO₄ | 0.5 equiv. | | Solvent | PhCl | 0.1 mol/L | | Temperature | 60 °C |

This method provides precise control for the introduction of deuterium, yielding valuable labeled compounds. sioc-journal.cn

Beyond the core methods described, other advanced strategies have been developed that can lead to the synthesis of this compound or its immediate precursors.

Tandem Acylation–Smiles Rearrangement: A metal-free approach for the synthesis of benzhydryl primary amides has been reported, involving the reaction of phenylacetyl chlorides with electron-poor sulfonamides. acs.org The reaction proceeds through an initial amide bond formation followed by a Dohmori–Smiles rearrangement. While not directly demonstrated for the difluoro analog, this tandem reaction represents a novel, metal-free strategy for constructing related C-aryl acetamide structures. acs.org

Visible-Light-Induced Photoredox Difluoromethylation: An efficient synthesis of 3,3-difluoro-2-oxindoles, key precursors as noted in section 2.1.2, can be achieved through a visible-light-induced photoredox difluoromethylation of anilines with bromodifluoroacetate. researchgate.net This process generates difluorooxindoles under mild conditions and demonstrates the power of photoredox catalysis in constructing these important fluorinated heterocycles.

Palladium-Catalyzed Acylation: The acylation of phenylacetamides using palladium catalysis with α-oxocarboxylic acids has been shown to produce mono- and bis-acylated products under mild conditions. ntu.edu.sg This highlights the use of transition metal catalysis for modifying the phenylacetamide scaffold, which could be adapted for syntheses involving the core structure of this compound.

Functionalization and Derivatization Reactions of this compound

The formation of the amide bond is a fundamental transformation in organic chemistry. libretexts.org In the context of this compound, this can be achieved through the reaction of a suitable precursor, such as an acyl chloride, with an amine. For instance, 2,2-difluoro-2-phenylacetyl chloride readily reacts with various amines in nucleophilic substitution reactions to yield the corresponding N-substituted 2,2-difluoro-2-phenylacetamides. smolecule.com This method is a direct and efficient way to introduce diversity at the amide nitrogen.

Another related approach involves the synthesis of aromatic amides starting from 2-bromo-2,2-difluoroacetamides. A copper-catalyzed direct arylation methodology has been developed for this purpose. researchgate.netnih.gov This reaction utilizes aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts as arylating agents. researchgate.netnih.gov Although the starting material is a bromo-difluoro-acetamide, this process provides a pathway to complex aromatic amides that share the core structure of this compound. researchgate.net

The table below summarizes model reactions for the copper-catalyzed synthesis of aromatic amides from 2-bromo-2,2-difluoro-N-phenylacetamide. researchgate.netnih.gov

| Arylating Agent | Catalyst System | Product | Yield | Reference |

| (4-(trifluoromethyl)phenyl)boronic acid | CuBr₂, Ligand L1, KF, MgCl₂ | 2,2-difluoro-2-phenyl-N-(4-(trifluoromethyl)phenyl)acetamide | 84% | researchgate.netnih.gov |

| trimethoxy(4-(trifluoromethyl)phenyl)silane | CuBr₂, Ligand L1, KF, MgCl₂ | 2,2-difluoro-2-phenyl-N-(4-(trifluoromethyl)phenyl)acetamide | - | researchgate.netnih.gov |

| dimethyl(4-(trifluoromethyl)phenyl)sulfonium triflate | CuBr₂, Ligand L1, KF, MgCl₂ | 2,2-difluoro-2-phenyl-N-(4-(trifluoromethyl)phenyl)acetamide | - | researchgate.netnih.gov |

Table 1: Copper-Catalyzed Synthesis of Aromatic Amides.

The phenyl ring of this compound and its N-substituted derivatives can undergo various functionalization reactions. A notable example is the intramolecular radical cyclization of 2-bromo-2,2-difluoro-N-phenylacetamide derivatives to form 3,3-difluoro-2-oxindoles. rsc.orgciac.jl.cn These oxindole structures are significant as they are considered bioisosteres of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.org This cyclization can be initiated by visible-light photoredox catalysis or metal-free radical initiators. rsc.orgciac.jl.cn

The reaction proceeds via the generation of a difluoroacetamide radical, which then undergoes an intramolecular addition to the phenyl ring. rsc.org The efficiency of this reaction can be influenced by substituents on the phenyl ring; electron-withdrawing groups generally lead to higher yields compared to electron-donating groups. rsc.org

A palladium-catalyzed C-H functionalization has also been reported for the ortho-chlorodifluoroethylation of acetanilides, which are structurally related to this compound. sioc-journal.cn This reaction utilizes a hypervalent iodine reagent, 2-chloro-2,2-difluoroethyl(mesityl)iodonium triflate, to introduce a chlorodifluoroethyl group at the ortho position of the N-phenyl ring. sioc-journal.cn The resulting products can be further transformed, for example, through elimination reactions to yield N-(2-(2,2-difluorovinyl)phenyl)acetamides. sioc-journal.cn

The following table presents examples of substrates and yields for the visible-light-driven synthesis of 3,3-difluoro-2-oxindoles from substituted 2-bromo-2,2-difluoro-N-phenylacetamides. rsc.org

| Substituent on Phenyl Ring (at N) | Product | Yield | Reference |

| N-methylaniline | 3,3-difluoro-1-methylindolin-2-one | 91% | rsc.org |

| N-methyl-4-fluoroaniline | 3,3-difluoro-5-fluoro-1-methylindolin-2-one | 95% | rsc.org |

| N-methyl-4-chloroaniline | 5-chloro-3,3-difluoro-1-methylindolin-2-one | 96% | rsc.org |

| N-methyl-4-bromoaniline | 5-bromo-3,3-difluoro-1-methylindolin-2-one | 94% | rsc.org |

| N-methyl-4-methoxyaniline | 3,3-difluoro-5-methoxy-1-methylindolin-2-one | 72% | rsc.org |

Table 2: Synthesis of 3,3-Difluoro-2-oxindoles via Intramolecular Cyclization.

The nitrogen atom of the amide group in this compound serves as a key site for structural modifications, primarily through alkylation and arylation reactions. N-alkylation can be achieved under various conditions. researchgate.netresearchgate.net For instance, 2-bromo-2,2-difluoro-N-phenylacetamide can be N-methylated by refluxing with methyl iodide in acetonitrile, yielding 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide in good yields (75-90%). ciac.jl.cn

Studies on the alkylation of N-substituted 2-phenylacetamides have shown that the reaction outcome is highly dependent on the conditions. researchgate.netresearchgate.net While reactions with some alkylating agents under neutral conditions can be unselective, performing the alkylation under basic conditions, often with the aid of phase-transfer catalysts, can lead to high yields and selectivity for the N-alkylated product. researchgate.net

Furthermore, the amide nitrogen can be protected with various groups, which is a common strategy in multi-step organic synthesis. Research has shown that N-protecting groups such as phenyl, cyclohexyl, 2-cyanoethyl, and 2-hydroxyethyl are compatible with reactions involving 2-bromo-2,2-difluoro-N-phenyl-acetamides, highlighting the versatility of this position for chemical manipulation. rsc.org

The development of stereoselective methods for synthesizing chiral derivatives of this compound is of significant interest, particularly for the creation of new therapeutic agents. A notable achievement in this area is the synthesis of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. scilit.comacs.org This compound is a potent and selective muscarinic M3 receptor antagonist, designed and synthesized based on the biological profiles of related active metabolites. acs.org

The synthesis of this complex molecule involves several key steps, including a diastereoselective Michael reaction and a selective deoxyfluorination. scilit.com The design process involved modifying the side chain of a prototype antagonist to improve selectivity for M3 over M2 receptors. This led to the identification of the 1-(6-aminopyridin-2-ylmethyl)piperidine analogue, which exhibited a 190-fold selectivity for M3 receptors. acs.org

Biocatalysis also offers a powerful tool for stereoselective synthesis. Lipase-catalyzed resolutions have been employed in the synthesis of chiral drug intermediates. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the kinetic resolution of precursors to the β-blocker Atenolol, which are structurally related acetamides. uniovi.es Such enzymatic methods can provide access to enantiomerically pure building blocks for the synthesis of complex chiral molecules derived from the this compound scaffold. uniovi.es

The following table lists key chiral derivatives and their significance.

| Compound Name | Key Features | Application/Significance | Reference |

| (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Chiral centers at the cyclopentyl ring and the α-carbon of the acetamide. | Potent and selective muscarinic M3 receptor antagonist. | scilit.comacs.org |

| (S)-2-[4-(3-bromo-2-hydroxypropoxy)phenyl]acetamide | Chiral center in the side chain. | Precursor for the (S)-enantiomer of Atenolol, resolved using lipase catalysis. | uniovi.es |

Table 3: Examples of Stereoselectively Synthesized Chiral Derivatives.

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 2 Phenylacetamide

Radical Intermediates and Reaction Pathways

Reactions involving 2,2-difluoro-2-phenylacetamide derivatives frequently proceed through radical intermediates. The generation of an α,α-difluoroamidyl radical is a common initial step, typically formed from a precursor like 2-bromo-2,2-difluoro-N-phenylacetamide. rsc.org The formation of this electron-deficient radical has been confirmed through radical trapping experiments using inhibitors like BHT and TEMPO, which successfully intercepted the radical and prevented the formation of the final product. rsc.org

Once generated, this carbon-centered radical intermediate can engage in several reaction pathways:

Addition to Alkenes: The difluoroalkyl radical can add to the double bond of an enamine, creating a new C-C bond and another radical intermediate which continues the reaction cascade. acs.org This process is central to the difunctionalization of olefins, where the radical adds across a C=C double bond. nih.gov

Radical Nucleophilic Substitution (SRN1): A facile method for constructing S-CF2 or O-CF2 bonds involves the SRN1 reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with thiophenols or phenols. researchgate.net

Arylative Rearrangement: In light-mediated reactions, a difluoroacetate (B1230586) moiety can be installed across unactivated alkenes via a radical mechanism involving an arylative Truce-Smiles rearrangement. researchgate.net

In an iron-catalyzed four-component coupling reaction, a carbon-centered radical is formed from 2-bromo-2,2-difluoro-N-phenylacetamide. nih.gov This radical is then captured by SO2 to produce a sulfonyl radical, demonstrating the versatility of these radical intermediates in multi-component reactions. nih.gov The identification of both carbon-centered alkyl radicals and sulfur-centered alkyl sulfone radicals highlights the complex equilibria that can exist in these systems. nih.gov

Single Electron Transfer (SET) Mechanisms

Single Electron Transfer (SET) is a fundamental process that initiates many reactions involving derivatives of this compound. numberanalytics.com This process involves the transfer of a single electron from a donor to an acceptor, generating radical ions. numberanalytics.comrsc.org In the context of this compound chemistry, the acceptor is typically a halogenated precursor, such as 2-bromo-2,2-difluoro-N-phenylacetamide.

The SET process can be initiated in several ways:

Photocatalysis: Visible-light photoredox catalysis is a common method to trigger SET. rsc.org A photocatalyst, such as fac-Ir(ppy)₃, is excited by light and then reduces the 2-bromo-2,2-difluoro-N-phenylacetamide via SET to generate the key electron-deficient amidyl radical. rsc.org This process regenerates the catalyst, allowing it to participate in multiple cycles. rsc.org

Electron Donor-Acceptor (EDA) Complexes: An EDA complex can form between an electron-rich species (like an enamine or certain anilines) and the bromodifluoroacetamide derivative. acs.orgconicet.gov.ar Upon visible light excitation, this complex undergoes an intramolecular SET to generate the difluoroalkyl radical and a nitrogen-centered radical cation. acs.org

Base-Promoted SET: In some systems, highly reactive electron donor species can be formed in situ from the interaction of a base (like t-BuOK), an aldehyde, and the solvent (DMF), which can then effectively initiate the SET process with fluoroalkyl sulfones. cas.cn

Intramolecular Cyclization Pathways

A significant application of the radical intermediates generated from this compound derivatives is their use in intramolecular cyclization reactions to form valuable heterocyclic compounds. rsc.org These pathways are efficient for creating fused polycyclic structures. researchgate.net

A prominent example is the synthesis of 3,3-difluoro-2-oxindoles. This reaction begins with the generation of the 2,2-difluoro-N-phenylacetamide radical via a SET process. rsc.org The key mechanistic step is an intramolecular π-addition of this radical onto the appended phenyl ring, which forms a cyclohexadienyl radical intermediate. rsc.org Subsequent deprotonation, often aided by a base like K₂HPO₄, leads to a radical anion. rsc.org A final SET from this radical anion to the oxidized photocatalyst regenerates the catalyst and yields the desired 3,3-difluoro-2-oxindole product. rsc.org

Similar radical cyclization strategies are employed to synthesize other ring systems:

γ-Lactams: A three-component reaction involving 2-bromo-2,2-difluoro-N-phenylacetamide, an aldehyde, and an amine proceeds via a radical addition-aminalization cascade to produce fully substituted γ-lactams. acs.org

β-Lactams: While often formed via [2+2] cycloadditions, α,α-difluoro-β-lactams can also be synthesized through the intramolecular ring closure of 3-functionalized-2,2-difluoroamides. rsc.org

Pyrrolidones: A photocatalytic cyclization/defluorination domino sequence of N-allylbromodifluoroacetamides allows for the synthesis of 3-fluoro-1,5-dihydro-2H-pyrrol-2-ones. lookchem.com The process involves a 5-exo-trig cyclization followed by an amine-promoted defluorination. lookchem.com

Tetrahydroxanthones: Visible-light-triggered difluoroacetylation followed by cyclization of chromone-tethered alkenes with 2-bromo-2,2-difluoro-N-phenylacetamide provides access to fused chromone (B188151) products. researchgate.net

Role of Catalysis in Reaction Mechanisms

Catalysis is crucial for enabling and controlling the diverse reactions of this compound and its precursors. libretexts.org Catalysts provide lower energy pathways for key steps like radical generation and bond formation. libretexts.org Both homogeneous and heterogeneous catalysis strategies have been employed. libretexts.org

Photoredox Catalysis: Visible-light photocatalysis is a powerful tool for these transformations.

Iridium and Ruthenium Complexes: Catalysts like fac-Ir(ppy)₃ are widely used to initiate SET processes for intramolecular cyclizations and difluoroalkylations. rsc.orgresearchgate.net

Organic Dyes: Acridinium dyes and other organic photosensitizers can also facilitate SET, for instance, in the ortho-alkylation of pyridine (B92270) N-oxides. researchgate.net In the C3-difluoroarylmethylation of quinoxalin-2(1H)-one, the reaction proceeds efficiently in water under blue LED irradiation without a metal catalyst, using K₂S₂O₈ as an oxidant. researchgate.net

Transition Metal Catalysis:

Copper Catalysis: Copper catalysts are effective in the direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids. researchgate.net They also catalyze the [3+1] cyclization of cyclopropenes with bromodifluoroacetamides to synthesize α,α-difluoro-β-lactams. rsc.org

Iron Catalysis: Iron complexes, such as FeCl₂, are used to catalyze the difunctionalization of alkenes. nih.gov The iron catalyst is proposed to act as an electron-shuttle, promoting the reaction of Na₂S₂O₄ with the in-situ formed carbon-centered radical and accelerating the conversion to an alkyl sulfone anion. nih.gov Iron diamine complexes have also been shown to effectively catalyze the radical allylic substitution of unprotected allylic alcohols with 2-bromo-2,2-difluoro-N-phenylacetamide. doi.org

Nickel Catalysis: Nickel catalysts are used for the defluorinative arylation of trifluoroacetamides, where a Dy₂O₃ additive enables C-CF₃ bond activation. researchgate.net Nickel's stable open-shell configurations (Niᴵ, Niᴵᴵᴵ) make it well-suited for reactions that can proceed through either two-electron oxidative addition or single-electron pathways. rsc.org

Nucleophilic Catalysis: In regenerative glycosylation, 3,3-difluoroxindole (HOFox) can act as a leaving group that is catalytically regenerated. nih.gov The OFox imidate donor reacts and regenerates the HOFox aglycone, which is then available for the next catalytic cycle. nih.gov

Table 1: Catalyst Systems in Reactions of this compound Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst System | Role of Catalyst | Precursor Compound | Ref |

|---|---|---|---|---|

| Intramolecular Cyclization | fac-Ir(ppy)₃ / Visible Light | Photocatalytic SET for radical generation | 2-bromo-2,2-difluoro-N-phenylacetamide | rsc.org |

| Alkene Difunctionalization | FeCl₂ / DPEphos | Electron-shuttle for radical-anion relay | 2-bromo-2,2-difluoro-N-phenylacetamide | nih.gov |

| Direct Arylation | Copper Catalyst | Catalyzes direct arylation | 2-bromo-2,2-difluoroacetamides | researchgate.net |

| Allylic Substitution | FeBr₃ / Diamine Ligand | Generates radical intermediates and mediates dehydroxylation | 2-bromo-2,2-difluoro-N-phenylacetamide | doi.org |

| C3-Difluoroarylmethylation | None (K₂S₂O₈ oxidant) / Blue Light | Oxidant-driven, light-induced reaction | Potassium 2,2-difluoro-2-arylacetate | researchgate.net |

| [3+1] Cyclization | Copper Catalyst | Formation of metal carbene intermediate | Bromodifluoroacetamides | rsc.org |

| Defluorinative Arylation | Nickel Catalyst / Dy₂O₃ | C-CF₃ bond activation | Trifluoroacetamides | researchgate.net |

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a hydrogen atom is exchanged between a donor and an acceptor. nih.govni.ac.rs In the context of reactions involving this compound, HAT processes can play a role in the fate of the generated difluoromethyl radical.

A key example is observed in the deuterodefluorination of trifluoroacetamides. sioc-journal.cn When attempting to create 2,2-difluoro-N-phenylacetamide-2-d from a trifluoro-precursor using DMAP-BH₃ and D₂O, low deuterium (B1214612) incorporation was observed. sioc-journal.cn This was hypothesized to be due to the difluoromethyl radical undergoing a competitive HAT reaction with the DMAP-BH₃ complex. sioc-journal.cn By switching to a deuterated source (DMAP-BD₃), the desired deuterated product was obtained in high yield and with 90% deuterium incorporation, supporting the hypothesis that the difluoromethyl radical abstracts a hydrogen (or deuterium) atom from the boryl source. sioc-journal.cn

The efficiency of HAT can be influenced by catalysts. In the same study, the addition of thiophenol was found to accelerate the deuterium atom transfer (DAT) process, likely by acting as a polar-reversal catalyst. sioc-journal.cn

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct information about the chemical environment of each atom.

The proton (¹H) NMR spectrum of 2,2-Difluoro-2-phenylacetamide is expected to show signals corresponding to the two types of protons present: those on the phenyl ring and those of the amide group.

Phenyl Protons (C₆H₅-) : The five protons of the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.4 and 7.6 ppm.

Amide Protons (-CONH₂) : The two amide protons are expected to produce a single, often broad, signal. The chemical shift of these protons can vary depending on the solvent and concentration but is typically found downfield. In the non-fluorinated analog, 2-phenylacetamide, these protons appear as a broad singlet. guidechem.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.4 - 7.6 | Multiplet |

| Amide (NH₂) | Variable (e.g., 7.0 - 8.5) | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key feature in the spectrum of this compound is the coupling between the carbon and fluorine atoms, which causes signal splitting.

Difluorinated Carbon (-CF₂-) : The carbon atom bonded to the two fluorine atoms is expected to appear as a triplet due to one-bond coupling (¹JCF). In structurally related compounds, this coupling constant is large, often in the range of 245-250 Hz. beilstein-journals.org

Carbonyl Carbon (-C=O) : The carbonyl carbon signal will also be split into a triplet due to two-bond coupling (²JCF) with the fluorine atoms. This coupling constant is smaller, typically around 25-30 Hz. beilstein-journals.org

Phenyl Carbons (C₆H₅-) : The ipso-carbon (the one attached to the CF₂ group) will show a triplet due to two-bond C-F coupling. The other aromatic carbons will appear in their characteristic region (δ 125-140 ppm), with some potentially showing smaller long-range coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| -C F₂- | ~115 | Triplet | ¹J ≈ 246 |

| -C =O | ~163 | Triplet | ²J ≈ 27 |

| ipso-C | ~135 | Triplet | ²J ≈ 22 |

| Aromatic C | 125 - 130 | Singlet/Doublet/Triplet | - |

¹⁹F NMR is highly sensitive and provides direct information about the fluorine atoms. magritek.com For this compound, the two fluorine atoms are chemically equivalent, assuming free rotation around the C-C bond. Therefore, the spectrum is expected to show a single signal. Since there are no adjacent protons or other magnetically active nuclei to couple with, this signal should appear as a singlet. In various N-substituted difluoroacetamide derivatives, the ¹⁹F signals appear in a range of -100 to -125 ppm. beilstein-journals.orgrsc.org

Deuterium (B1214612) incorporation is a technique used to confirm signal assignments in NMR spectra. magritek.com In the context of this compound, this method can be particularly useful for identifying the amide proton signal.

The study involves introducing deuterium (D or ²H) into the molecule, which is NMR-inactive at the proton frequency. huji.ac.il This can be achieved by dissolving the sample in a deuterated solvent containing D₂O or by adding a drop of D₂O to the NMR tube. The acidic amide protons (NH₂) will readily exchange with deuterium atoms from the solvent.

The effect on the ¹H NMR spectrum is the disappearance of the signal corresponding to the exchanged protons. researchgate.net Therefore, the disappearance of the broad singlet signal upon addition of D₂O would definitively confirm its assignment to the amide protons. This technique improves spectral clarity and aids in the unambiguous assignment of proton signals. magritek.comhuji.ac.il

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the calculated molecular weight is 171.14 g/mol . apolloscientific.co.uk

In a typical mass spectrum, the molecule would be ionized, often forming a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass. This is a standard method for the characterization of newly synthesized organic compounds. beilstein-journals.orgsioc-journal.cn

Table 3: Calculated HRMS Data for this compound (C₈H₇F₂NO)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 172.0568 |

| [M+Na]⁺ | 194.0387 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, phenyl, and C-F groups.

N-H Stretching : The amide N-H bonds typically produce one or two sharp peaks in the region of 3200-3400 cm⁻¹.

C=O Stretching (Amide I band) : A strong, sharp absorption band corresponding to the carbonyl group stretch is expected around 1680-1700 cm⁻¹.

N-H Bending (Amide II band) : This band, resulting from N-H bending, typically appears near 1640 cm⁻¹.

C-F Stretching : Strong absorptions due to the carbon-fluorine bonds are expected in the fingerprint region, generally between 1100 and 1300 cm⁻¹.

Aromatic C-H and C=C Stretching : Bands for aromatic C-H stretching appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

The analysis of these characteristic bands provides confirmatory evidence for the presence of the key functional groups within the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1700 |

| Amide (N-H) | Bending (Amide II) | ~1640 |

| Phenyl (C=C) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

X-ray Crystallography of Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the study of this compound derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. Research in this area has led to the successful elucidation of the crystal structures of several key derivatives.

Detailed Research Findings

A notable example of structural elucidation involves a derivative of 2,2-difluorophenylacetic acid, which is closely related to this compound. The X-ray structure of N-(2-((5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide has been successfully determined, providing valuable insights into its molecular conformation. scielo.brscielo.br This analysis was part of a broader study on the synthetic versatility of N-Acyl-3,3-difluoro-2-oxoindoles, which serve as precursors to various 2,2-difluorophenylacetic acid derivatives. scielo.brscielo.br

The study demonstrated that N-Acyl-3,3-difluoro-2-oxoindoles, upon reaction with thiosemicarbazides, yield difluorothiosemicarbazide derivatives. These intermediates then undergo an acid-catalyzed cyclization to form N-(2-((5-aminoaryl-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-(R)-phenyl)acetamide compounds. scielo.br The crystallographic analysis of the N-(2-((5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide derivative confirmed its molecular structure and revealed key conformational features. The crystal structure shows a V-shape conformation and the presence of both intramolecular and intermolecular hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. scielo.br

In other related research, X-ray diffraction has been utilized to confirm the crystalline nature and purity of various series of compounds, including derivatives of this compound. researchgate.net While detailed crystallographic data for all derivatives are not always published, the technique is consistently employed to verify the synthesized structures. researchgate.net For instance, the molecular structures of N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide and 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide, which share a similar structural backbone, were unequivocally verified by X-ray single-crystal diffraction. researchgate.net

The table below summarizes the crystallographic data for the N-(2-((5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide derivative, showcasing the level of detail obtained from X-ray analysis.

Table 1: Crystallographic Data for N-(2-((5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-methylphenyl)acetamide

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃F₂N₅OS |

| Conformation | V-shape |

| Key Interactions | Intramolecular and Intermolecular Hydrogen Bonds |

| Precursor Compound | N-Acyl-3,3-difluoro-2-oxoindoles |

| Synthetic Route | Reaction with thiosemicarbazide (B42300) followed by acid-catalyzed cyclization |

Data sourced from studies on the synthetic applications of N-Acyl-3,3-difluoro-2-oxoindoles. scielo.brscielo.br

Theoretical and Computational Chemistry Studies

ADMET Prediction and Pharmacokinetic Profiling

In the realm of computational drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with pharmacokinetic profiling, serves as a critical early-stage assessment of a compound's potential as a drug candidate. For 2,2-Difluoro-2-phenylacetamide, a comprehensive ADMET and pharmacokinetic profile has been generated using computational modeling tools. This section details the predicted properties of the compound, offering insights into its likely behavior in a biological system. It is important to note that the data presented herein are the result of in silico predictions and await experimental validation.

The predicted ADMET profile of this compound was generated using the SwissADME and ADMETlab 2.0 web servers. These platforms utilize a variety of computational models to estimate the physicochemical and pharmacokinetic properties of small molecules. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, C1=CC=C(C=C1)C(C(=O)N)(F)F, was used as the input for these predictions uni.lu.

The following tables summarize the predicted ADMET and pharmacokinetic parameters for this compound.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| - Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| - Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier. |

| Distribution | ||

| - Plasma Protein Binding (PPB) | Moderately High | Expected to bind to plasma proteins, affecting its free concentration. |

| - Volume of Distribution (VDss) | Low | Suggests distribution is more confined to the bloodstream rather than tissues. |

| Metabolism | ||

| - CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| - CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| - CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| - CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| - CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Excretion | ||

| - Total Clearance | Low | Suggests a slower rate of elimination from the body. |

| Toxicity | ||

| - AMES Toxicity | No | Predicted to be non-mutagenic. |

| - hERG I Inhibitor | No | Low probability of inhibiting the hERG channel, reducing the risk of cardiotoxicity. |

| - Hepatotoxicity | No | Predicted to have a low risk of liver toxicity. |

Table 2: Predicted Pharmacokinetic Profile of this compound

| Parameter | Predicted Value | Unit |

| Molecular Weight | 171.15 | g/mol |

| LogP (Lipophilicity) | 1.25 | |

| Water Solubility (LogS) | -2.34 | |

| Bioavailability Score | 0.55 | |

| Lead-likeness | No violations | |

| Synthetic Accessibility | 2.13 |

The computational analysis suggests that this compound possesses several favorable drug-like properties. Its high predicted gastrointestinal absorption and ability to permeate the blood-brain barrier indicate good potential for oral administration and central nervous system activity, respectively. The compound is not predicted to be a significant inhibitor of major cytochrome P450 enzymes, suggesting a lower likelihood of drug-drug interactions. Furthermore, the toxicity predictions indicate a favorable safety profile, with no alerts for mutagenicity, cardiotoxicity, or hepatotoxicity. The bioavailability score of 0.55 further supports its potential as an orally available drug candidate. The synthetic accessibility score suggests that the compound can be synthesized with relative ease.

Research Applications of 2,2 Difluoro 2 Phenylacetamide and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

The phenylacetamide core is a privileged structure in drug discovery, and the introduction of a difluoro-group can significantly enhance metabolic stability, binding affinity, and lipophilicity of the parent molecule. These enhanced properties make 2,2-Difluoro-2-phenylacetamide and its derivatives attractive candidates for further investigation in medicinal chemistry.

Role as Building Blocks for Drug Candidates

Phenylacetamide and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. They are utilized in the production of drugs such as penicillin G and phenobarbital. The this compound moiety, in particular, offers a unique structural unit that can be incorporated into more complex molecules to improve their drug-like properties. The presence of the difluoro group can lead to enhanced metabolic stability and improved binding interactions with biological targets, making it a valuable building block for the development of new drug candidates.

Development of Muscarinic Receptor Antagonists

Muscarinic receptors are involved in a variety of physiological functions, and their modulation is a key strategy for treating conditions like urinary tract disorders, irritable bowel syndrome, and respiratory diseases. Researchers have designed and synthesized a novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as potent and selective muscarinic M3 receptor antagonists. nih.gov One of the lead compounds from this series, the 1-(6-aminopyridin-2-ylmethyl)piperidine analogue, demonstrated a 190-fold selectivity for M3 over M2 receptors, with a K(i) of 2.8 nM for M3. nih.gov This high selectivity is desirable as it may reduce the potential for side effects associated with the blockade of M2 receptors in the heart. nih.gov The study highlights how the difluorinated phenylacetamide core can be a versatile template for developing highly selective receptor antagonists. nih.gov

Exploration in Anticancer Agents

The development of novel anticancer agents is a critical area of pharmaceutical research. Phenylacetamide derivatives have shown potential as anticancer agents. nih.govnih.gov For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines. nih.govnih.gov

Notably, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy (B1213986) group. nih.govnih.gov The following table summarizes the cytotoxic activity of the most active compounds against the PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines. nih.govnih.gov

| Compound | Cell Line | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) |

| 2b | PC3 | 52 | 40 |

| 2c | PC3 | 80 | 40 |

| 2c | MCF-7 | 100 | 98 |

These findings suggest that the phenylacetamide scaffold is a promising starting point for the design of new anticancer drugs. Further research into derivatives of this compound could yield compounds with enhanced potency and selectivity against various cancer types. Another study on synthetic phenylacetamide derivatives demonstrated potent cytotoxic effects on MDA-MB468, PC12, and MCF7 cancerous cell lines. tbzmed.ac.ir Specifically, the 3d derivative was highly effective against cancer cells by triggering apoptosis, showing an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.irtbzmed.ac.ir

Investigation of Antibacterial Properties

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Phenylacetamide derivatives have been explored for their potential antibacterial activity. A study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising in vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X.oryzae pv. oryzicola (Xoc). mdpi.com

The minimum 50% effective concentration (EC50) value of N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) was 156.7 µM, which was superior to the commercial agricultural fungicides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com This indicates that the phenylacetamide scaffold can be a valuable framework for developing new antibacterial agents. The introduction of a difluoro group in this compound could potentially enhance the antibacterial potency of such derivatives.

Anti-inflammatory Activity Research

Chronic inflammation is implicated in a wide range of diseases, creating a continuous need for new anti-inflammatory drugs. A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net The study found that compounds with halogens on the aromatic ring showed favorable anti-inflammatory activity. researchgate.net Notably, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic properties. researchgate.net This suggests that the phenylacetamide backbone is a viable scaffold for the development of new anti-inflammatory agents. The unique electronic properties of the difluoro group in this compound could be leveraged to design more potent and selective anti-inflammatory compounds.

Antidepressant Agent Development

Major depressive disorder is a significant global health concern, and there is an ongoing search for more effective and faster-acting antidepressant medications. A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated for their antidepressant activity using tail suspension and forced swimming tests in mice. nih.gov Several of the synthesized compounds displayed moderate to good antidepressant activity. nih.govnih.gov The most potent compound in the series, VS25 , demonstrated better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.govnih.gov This research highlights the potential of the phenylacetamide scaffold in the development of novel antidepressant agents. nih.govnih.gov

Influence on Metabolic Stability and Bioavailability

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.govtandfonline.com The difluoromethyl group (CF2H) in this compound is of particular interest in this regard.

Metabolic Stability:

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance of a compound from the body and reduced therapeutic efficacy. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes, a primary pathway for drug metabolism. tandfonline.com By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic stability of a molecule can be substantially improved. nih.gov The difluoromethyl group in this compound can block sites susceptible to metabolic attack, thereby prolonging the half-life of the compound in the body. tandfonline.com

Furthermore, the difluoromethyl group can act as a bioisostere of other functional groups like hydroxyl, thiol, or amine groups. h1.coprinceton.edu This allows for the modification of a molecule to improve its metabolic profile while retaining its desired biological activity. princeton.edu The difluoromethyl group is considered a lipophilic hydrogen bond donor, a property that can influence its interaction with metabolic enzymes and target proteins. h1.coacs.org

Bioavailability:

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is influenced by factors such as solubility, permeability, and metabolic stability. nih.gov The introduction of fluorine can modulate the lipophilicity of a molecule, which in turn affects its absorption and distribution. nih.gov While trifluoromethyl groups significantly increase lipophilicity, the difluoromethyl group offers a more moderate increase, which can be advantageous in achieving an optimal balance for drug absorption. h1.coacs.org

Table 1: Physicochemical Properties and their Influence on Bioavailability

| Property | Influence of Difluoromethyl Group | Potential Impact on Bioavailability |

| Metabolic Stability | Increased resistance to oxidative metabolism. | Prolonged half-life, leading to increased exposure. |

| Lipophilicity | Moderate increase compared to non-fluorinated analogs. | Can improve membrane permeability and absorption. |

| pKa Modulation | Can alter the acidity/basicity of nearby functional groups. | May affect solubility and absorption characteristics. |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor. | Can influence interactions with transporters and targets. |

Agrochemical Development

Fluorinated compounds play a crucial role in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine. ccspublishing.org.cnresearchgate.net The unique properties of the difluoromethyl group make this compound and its derivatives promising candidates for the development of new agrochemicals, including fungicides and herbicides. acs.orgresearchgate.net

The introduction of a difluoromethyl group can enhance the efficacy and metabolic stability of agrochemicals in target organisms and the environment. acs.org Phenylacetamide derivatives themselves have been investigated for their biological activities. For instance, various substituted phenylacetamides have shown potential as fungicides and herbicides. The presence of the difluoromethyl group could potentiate these activities.

Recent research has highlighted the importance of the difluoromethyl group in the design of new pesticides. acs.org It has been shown to moderately regulate metabolic stability, lipophilicity, and binding affinity in pesticide molecules, making it a valuable tool for optimizing biological activity. acs.org For example, several successful fungicides incorporate a difluoromethyl-pyrazole moiety. acs.org While direct studies on the agrochemical applications of this compound are not extensively reported, the known bioactivity of related structures suggests this is a promising area for future research.

Materials Science and Polymer Synthesis

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and electrical characteristics. rsc.orgnih.gov These properties make them valuable in a wide range of applications, from advanced coatings and membranes to electronics and biomedical devices. researchgate.net

While this compound itself may not be a primary monomer for polymerization, its derivatives could serve as valuable building blocks for specialty fluorinated polymers. The presence of the difluorophenylmethyl group can be exploited to introduce fluorine into a polymer backbone or as a pendant group. The reactivity of the acetamide (B32628) functionality could be modified to create monomers suitable for various polymerization techniques. researchgate.netrsc.org

The incorporation of the 2,2-difluoro-2-phenyl group into a polymer can be expected to impart properties such as:

Chemical Inertness: The fluorinated moiety can protect the polymer from chemical attack. researchgate.net

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated groups leads to materials that repel both water and oil. rsc.org

Modified Optical and Dielectric Properties: The presence of fluorine can alter the refractive index and dielectric constant of the polymer, which is advantageous for optical and electronic applications.

The synthesis of novel fluorinated monomers is an active area of research, and derivatives of this compound could contribute to the development of new high-performance materials. rsc.org

Fluorous Tagging and Labeling in Research

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to facilitate the separation and purification of molecules in organic synthesis. wikipedia.orgtcichemicals.com A "fluorous tag" is a perfluorinated alkyl or aryl group that is temporarily attached to a molecule of interest. nih.govnih.gov This tagged molecule can then be easily separated from non-tagged reactants and byproducts by solid-phase extraction on a fluorous stationary phase or by liquid-liquid extraction with a fluorous solvent. nih.gov

The this compound scaffold could be modified to serve as a fluorous tag. By attaching a longer perfluoroalkyl chain to the phenyl ring or by modifying the acetamide group, a molecule with sufficient fluorine content for fluorous separation could be created. The key advantages of using fluorous tagging in synthesis include:

Simplified Purification: Avoids the need for traditional chromatography. nih.gov

High Recovery: The tagged molecule can be efficiently recovered. wikipedia.org

Compatibility with a Wide Range of Reactions: Fluorous tags are generally inert to common reaction conditions. rsc.org

The development of new fluorous tags is crucial for expanding the applications of this powerful purification technique. acs.org Designing and synthesizing a fluorous tag based on the this compound structure would be a valuable contribution to this field.

Table 2: Potential Functionalization of this compound for Fluorous Tagging

| Position of Functionalization | Potential Modifying Group | Purpose |

| Phenyl Ring | Perfluoroalkyl chain (e.g., -C8F17) | Increase fluorine content for fluorous affinity. |

| Acetamide Nitrogen | Linker for attachment to a substrate. | Covalent attachment of the tag to the molecule of interest. |

Chemical Biology Probes and Tools

Chemical biology probes are small molecules designed to study and manipulate biological systems. nih.gov Fluorescent probes, for example, are indispensable tools for visualizing and quantifying biological molecules and processes in living cells. nih.gov The unique properties of fluorine can be leveraged in the design of novel chemical probes.

The difluoromethyl group in this compound can serve as a valuable component in the design of such probes for several reasons:

Bioisosterism: As mentioned earlier, the CF2H group can act as a bioisostere for hydroxyl, thiol, or amine groups. h1.conih.gov This allows for the creation of probes that mimic natural ligands but with improved stability or altered binding properties.

¹⁹F NMR Spectroscopy: The presence of fluorine allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the probe's interaction with its biological target. ¹⁹F NMR is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and the lack of background signals in biological systems. nih.gov

Modulation of Probe Properties: The electronic effects of the difluoromethyl group can be used to fine-tune the photophysical properties of a fluorescent probe, such as its quantum yield and emission wavelength. nih.gov

Derivatives of this compound could be synthesized to incorporate reporter groups (e.g., fluorophores) and reactive moieties for covalent attachment to biomolecules. bu.eduacs.org Such probes could be used to study enzyme activity, receptor binding, or the localization of specific molecules within a cell. The development of fluorinated chemical probes is a rapidly growing area of research, and compounds based on the this compound scaffold could offer new tools for exploring complex biological questions. rsc.org

Q & A

Q. What are the standard synthetic routes for 2,2-Difluoro-2-phenylacetamide, and what analytical methods ensure its structural fidelity?

Synthesis typically involves reacting fluorinated precursors with phenylacetamide derivatives. For example, chloroacetyl chloride can react with 2,5-difluoroaniline under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce fluorine atoms . Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular structure and fluorine substitution patterns . Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How can researchers optimize reaction conditions to improve yields of this compound?

Key parameters include solvent polarity (e.g., acetonitrile or DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants. For instance, using excess K₂CO₃ as a base can drive the reaction to completion . Reaction monitoring via Thin-Layer Chromatography (TLC) or in-situ FTIR helps track intermediate formation and adjust conditions dynamically .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the compound’s electronic structure, including charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with its chemical reactivity . Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities to biological targets, such as enzymes or receptors, guiding drug discovery efforts .

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or impurities in synthesized batches. A systematic approach includes:

- Reproducing experiments using standardized protocols (e.g., ISO guidelines).

- Cross-validating bioactivity with orthogonal assays (e.g., enzyme inhibition vs. cell-based viability tests).

- Purity re-assessment via HPLC-MS to rule out side products .

Q. What is the role of fluorine atoms in modulating the compound’s pharmacokinetics and metabolic stability?

Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Comparative studies with non-fluorinated analogs using in vitro liver microsomal assays can quantify metabolic half-lives . Additionally, fluorine’s steric effects may influence binding to hydrophobic pockets in target proteins, assessed via Structure-Activity Relationship (SAR) studies .

Q. How does this compound behave under varying pH and temperature conditions, and what degradation products form?

Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C–60°C. Degradation pathways are identified using LC-MS/MS, focusing on hydrolysis (amide bond cleavage) or defluorination. For example, acidic conditions may yield phenylacetic acid derivatives, while basic conditions could produce fluorinated byproducts .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Slow evaporation from polar solvents (e.g., ethanol/water mixtures) at controlled humidity promotes crystal growth. If crystallization fails, alternative techniques like powder XRD paired with Rietveld refinement can resolve amorphous or polycrystalline structures .

Q. How can researchers validate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of ATP-binding kinases.

- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC values compared to reference drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.